1H-Indazole-5-sulfonylchloride,6-fluoro-
Description
Significance of Indazole Heterocycles as Chemical Scaffolds in Research
Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone scaffold in medicinal chemistry. nih.gov This structural motif is present in a wide array of compounds that have progressed to clinical use, underscoring its therapeutic relevance. nih.gov The unique chemical properties and tautomeric forms of the indazole nucleus make it a versatile precursor for synthesizing a variety of other heterocyclic systems. organic-chemistry.org
Indazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govmdpi.com The indazole core can act as a surrogate for other important biological structures, like the indole (B1671886) nucleus, while offering new vectors for chemical derivatization and patentability. nih.gov Its ability to form key interactions with biological targets has led to its incorporation into drugs such as Granisetron, an antiemetic, and Lonidamine, used in brain tumor treatment. nih.gov Consequently, the indazole scaffold is considered a "privileged structure," a framework that is repeatedly found in bioactive compounds, making it a focal point for drug discovery and development. nih.govmdpi.com At least 43 different indazole-based therapeutic agents have been identified in clinical trials or are already on the market. nih.gov
The Role of Fluorine Substitution in Modulating Chemical and Biological Properties of Aromatic Systems
The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used strategy in modern drug design. researchgate.net Fluorine's unique properties—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and its status as the most electronegative element—allow it to profoundly influence a molecule's characteristics without adding significant steric bulk. nih.gov
One of the primary benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, and introducing fluorine at a metabolically vulnerable position on an aromatic ring can block enzymatic oxidation, thereby increasing the drug's half-life and bioavailability. researchgate.netsigmaaldrich.com Furthermore, fluorine substitution can modulate the lipophilicity of a molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. innovativegenomics.orgmdpi.com The electron-withdrawing nature of fluorine can also alter the pKa (acidity) of nearby functional groups, which can be critical for optimizing a compound's solubility and its binding interactions with a biological target. nih.gov For instance, research has shown that substituting a hydrogen with a fluorine at the C6 position of the indazole ring can dramatically increase a compound's potency as a ROCK1 kinase inhibitor. sigmaaldrich.com
Overview of Sulfonyl Chloride Functional Groups in Organic Synthesis and Derivatization
The sulfonyl chloride (R-SO₂Cl) functional group is a highly reactive and versatile tool in organic synthesis. fluoromart.com It consists of a sulfonyl group (SO₂) attached to a chlorine atom and serves as a key intermediate for the creation of a wide range of sulfur-containing compounds. researchgate.net As a potent electrophile, the sulfonyl chloride group readily reacts with various nucleophiles, such as amines, alcohols, and thiols.
The most prominent reaction of sulfonyl chlorides is with primary or secondary amines to form sulfonamides (R-SO₂-NR'R''). This reaction is fundamental to medicinal chemistry, as the sulfonamide linkage is a key feature in numerous pharmaceutical drugs, including antibiotics and antihypertensives. researchgate.net The reaction is typically straightforward, often catalyzed by a mild base. Beyond amines, sulfonyl chlorides can react with alcohols to produce sulfonate esters or with other reagents to form sulfones. This reactivity makes sulfonyl chlorides valuable building blocks, enabling chemists to introduce the sulfonyl functional group into a molecule, which can then be further elaborated to produce diverse libraries of compounds for biological screening. researchgate.netsigmaaldrich.com The synthesis of indazole-sulfonamide compounds has been explored for developing new cancer treatments. mdpi.com
Contextualizing 1H-Indazole-5-sulfonylchloride, 6-fluoro- within Contemporary Chemical Research
While direct and extensive research publications on 1H-Indazole-5-sulfonylchloride, 6-fluoro- are not widely available in public literature, its chemical structure alone places it firmly within the context of modern drug discovery efforts. This compound is a quintessential example of a building block designed for the synthesis of advanced chemical libraries. It combines three key structural features discussed previously: the privileged indazole scaffold, a strategically placed fluorine atom, and a highly reactive sulfonyl chloride group.
The 6-fluoro-1H-indazole core is a recognized pharmacophore. Studies have demonstrated that fluorination at the 6-position of the indazole ring can significantly enhance biological potency. sigmaaldrich.com The fluorine atom is expected to improve metabolic stability and modulate the electronic properties of the ring system. researchgate.net
The sulfonyl chloride group at the 5-position provides a reactive handle for derivatization. Its primary utility would be in reacting with a diverse set of amines to generate a library of novel 6-fluoro-1H-indazole-5-sulfonamide derivatives. This approach is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new chemical series. Researchers can systematically vary the amine component to optimize properties like target binding affinity, selectivity, and pharmacokinetics.
Therefore, 1H-Indazole-5-sulfonylchloride, 6-fluoro- is best understood as a high-value intermediate for the synthesis of potential therapeutic agents. Its design logically follows from established principles of medicinal chemistry, aiming to create molecules that could target a range of biological pathways, such as protein kinases, which are often implicated in cancer and inflammatory diseases. nih.govmdpi.comsigmaaldrich.com The combination of the fluorinated indazole core with the synthetic versatility of the sulfonyl chloride group makes it a prime candidate for use in fragment-based drug design and lead optimization campaigns.
Data Tables
Table 1: Properties of 1H-Indazole-5-sulfonylchloride, 6-fluoro-
| Property | Value |
| IUPAC Name | 6-fluoro-1H-indazole-5-sulfonyl chloride |
| CAS Number | 1016803-71-7 |
| Molecular Formula | C₇H₄ClFN₂O₂S |
| Molecular Weight | 234.64 g/mol |
| Canonical SMILES | C1=C(C2=C(C=C1F)NN=C2)S(=O)(=O)Cl |
Note: Data for this table is compiled from chemical supplier databases, as direct experimental literature is limited.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4ClFN2O2S |
|---|---|
Molecular Weight |
234.64 g/mol |
IUPAC Name |
6-fluoro-1H-indazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClFN2O2S/c8-14(12,13)7-1-4-3-10-11-6(4)2-5(7)9/h1-3H,(H,10,11) |
InChI Key |
IYUZETKSCCSLBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1S(=O)(=O)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 1h Indazole 5 Sulfonylchloride, 6 Fluoro and Analogous Structures
Strategies for Indazole Core Construction and Functionalization
The assembly and substitution of the indazole core are pivotal in the synthesis of complex derivatives. Methodologies range from direct functionalization of a pre-formed indazole ring to the construction of the bicyclic system from acyclic or monocyclic precursors with the desired substituents already in place.
Direct Sulfonylation Approaches to 1H-Indazole Scaffolds
Direct C-H sulfonylation of the indazole ring is an attractive strategy for introducing the sulfonyl group. Electrochemical methods have emerged as a clean and efficient way to achieve regioselective sulfonylation. For instance, a transition-metal- and external oxidant-free electrochemical method has been developed for the C3–H sulfonylation of 2H-indazoles. researchgate.netacs.org This approach utilizes sulfonyl hydrazides as the sulfonyl precursor and proceeds at room temperature under ambient air, offering high yields of up to 92%. researchgate.netacs.org Mechanistic studies suggest that this transformation likely proceeds through a radical pathway. researchgate.netacs.org
Another approach involves an oxo-sulfonylation protocol for the synthesis of N-sulfonylated indazolones, employing sulfinic acid as the sulfonylating agent in the presence of tert-butyl hydroperoxide (TBHP). acs.org This method also operates under mild conditions and is proposed to follow a radical mechanism. acs.org While these methods primarily target the C3 position or the nitrogen atom, they highlight the potential of direct functionalization on the indazole core.
The sulfonylation can also be directed to the nitrogen atom of the indazole ring. For example, the reaction of 5-nitroindazole (B105863) with sodium hydride followed by the addition of a benzenesulfonyl chloride derivative leads to the formation of the N1-sulfonylated product. mdpi.com This highlights the influence of substituents on the regioselectivity of sulfonylation.
Introduction of Fluorine Substituents at Specific Positions on the Indazole Ring
The incorporation of fluorine into drug molecules can significantly modulate their physicochemical and biological properties. nih.govnih.gov Several methods exist for the introduction of fluorine onto aromatic rings. One general approach involves electrophilic substitution using reagents like NF4BF4. dtic.mil
A more targeted synthesis for introducing fluorine onto the indazole ring is exemplified by the synthesis of 5-bromo-4-fluoro-1H-indazole. google.com This multi-step synthesis starts from 3-fluoro-2-methylaniline, where the fluorine atom is already present on the starting material. The synthesis proceeds through bromination, ring closure, and deprotection to yield the desired fluorinated indazole. google.com This precursor-based approach ensures the specific placement of the fluorine atom at the C4 position.
The development of new fluorination reagents and metal-mediated techniques has expanded the toolbox for the precise introduction of fluorine into complex organic molecules under milder conditions. nih.gov
Convergent and Divergent Synthetic Pathways for Polysubstituted Indazoles
Convergent and divergent synthetic strategies offer efficient routes to a variety of polysubstituted indazoles. A divergent approach allows for the synthesis of multiple derivatives from a common intermediate. For example, temperature-controlled divergent synthesis has been used to produce pyrazoles and 1-tosyl-1H-pyrazoles from the same starting materials by simply altering the reaction temperature. nih.gov A similar strategy could be envisioned for the synthesis of functionalized indazoles.
Divergent synthesis has also been employed for the creation of polythioindoles from indoles and elemental sulfur under metal-free conditions, where temperature and the choice of oxidant play crucial roles in directing the reaction towards different products. rsc.org Substrate-controlled divergent synthesis provides another avenue, where modifications to the starting material's structure direct the reaction towards different outcomes, as seen in the selective synthesis of polysubstituted 2-imidazolones and imidazoles. nih.gov
A convergent synthesis, on the other hand, involves the assembly of the final molecule from several independently synthesized fragments. This can be advantageous for complex molecules, allowing for the late-stage introduction of key functional groups.
Precursor Chemistry and Intermediate Synthesis for Sulfonyl Chloride Formation
The synthesis of 1H-Indazole-5-sulfonylchloride, 6-fluoro- likely involves the preparation of a key intermediate containing the 6-fluoro-1H-indazole core, which is then converted to the final sulfonyl chloride.
Elaboration from 5-(Benzylthio)-6-fluoro-1H-indazole Precursors
The compound 5-(benzylthio)-6-fluoro-1H-indazole is a known fluorinated indazole derivative. jiehuapharma.comsigmaaldrich.com While the direct conversion of this specific compound to the corresponding sulfonyl chloride is not detailed in the provided literature, analogous transformations of thioethers to sulfonyl chlorides are well-established in organic synthesis. Typically, this conversion involves oxidation of the thioether to a sulfonic acid, followed by chlorination.
The synthesis of related benzylthio-substituted heterocyclic compounds and their subsequent reactions can provide insights. For instance, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives have been synthesized and serve as versatile intermediates. nih.gov
Utilization of Indazole Derivatives in Sulfonylation Processes
The formation of a sulfonyl chloride group often proceeds from an amino or a sulfonic acid precursor. A general method for preparing sulfonyl chlorides involves the reaction of an appropriate amide with chlorosulfonic acid. rsc.org Another common route is the diazotization of an aniline (B41778) derivative followed by reaction with sulfur dioxide and a copper catalyst (the Sandmeyer reaction).
Indazole derivatives can be synthesized through various routes, including the cyclization of aminohydrazones or the reaction of o-aminobenzonitriles with organometallic reagents. nih.gov The synthesis of sulfonyl indazole derivatives has also been achieved through the nucleophilic substitution of hydrogen. nih.gov A patent describes the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline, which could potentially be converted to the corresponding 5-amino derivative and then to the sulfonyl chloride. google.com
Advanced Chemical Transformations for Derivatization of Indazole Systems
The indazole core, a bicyclic aromatic heterocycle, serves as a versatile platform for chemical modification. Advanced transformations are employed to introduce a wide array of functional groups and to construct more complex molecular architectures, enabling the exploration of new chemical space for drug discovery and materials science.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) on Functionalized Indazoles
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of indazole systems. researchgate.netmdpi.com These reactions allow for the introduction of aryl, alkyl, and other moieties onto the indazole ring with high efficiency and selectivity.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is a premier method for the C-3 arylation of indazoles. mdpi.comrsc.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. mdpi.com For instance, 3-iodo-1H-indazole derivatives can be effectively coupled with various aryl and heteroaryl boronic acids. A study demonstrated the successful Suzuki coupling of 3-iodo-N-Boc indazole, which, under the reaction conditions, also underwent a convenient deprotection of the Boc group to yield the free N-H indazole directly. nih.gov The reactions typically proceed in high yield with catalysts like Pd(PPh₃)₄. nih.gov
Table 1: Suzuki-Miyaura Coupling/N-Deprotection of 3-Iodo-N-Boc-5-methoxy-1H-indazole Source: Adapted from research findings on the synthesis of 1,3-diarylsubstituted indazoles. nih.gov
Beyond the Suzuki reaction, other cross-coupling methods such as the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination have also been adapted for modifying indazoles. researchgate.net Copper-catalyzed cross-coupling reactions are also notable, providing a regioselective route to 2-substituted-2H-indazoles from commercially available 1H-indazoles and diaryliodonium salts. rsc.org More recently, novel approaches such as electrochemical radical-radical cross-coupling have been developed to form 3-sulfonylated 2H-indazoles. nih.gov
Annulation and Cycloaddition Methodologies for Novel Indazole Scaffolds
Annulation and cycloaddition reactions are fundamental strategies for constructing the indazole ring system itself or for building fused polycyclic structures. nih.gov These methods often provide access to complex scaffolds from simpler precursors in a highly convergent manner.
One prominent strategy is the [3+2] cycloaddition. For example, the reaction between arynes and various hydrazones can be controlled to produce different indazole isomers. organic-chemistry.org Similarly, 1,3-dipolar cycloaddition of α-diazomethylphosphonates with o-(trimethylsilyl)phenyl triflates offers an efficient pathway to 3-substituted-1H-indazoles. organic-chemistry.orgnih.gov This approach was utilized in the synthesis of 3-chloro-6-nitro-1H-indazole derivatives, which served as precursors for further diversification. nih.gov
Transition metal-catalyzed annulation reactions represent another powerful class of transformations. nih.gov Rhodium(III)-catalyzed [4+1] annulation of azobenzenes with vinylene carbonate can produce 2H-indazoles. nih.gov Other metal-catalyzed processes include the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes to yield 1H-indazoles. nih.gov A sequence involving regioselective dialkenylation of pyrazoles followed by a thermal 6π-electrocyclization also provides access to the 1H-indazole core. nih.gov
Nucleophilic Aromatic Substitution Reactions on Fluorinated Indazole Precursors
Nucleophilic aromatic substitution (SₙAr) is a key reaction for the functionalization of electron-deficient aromatic rings, particularly those bearing halogen substituents. nih.gov In the context of fluorinated indazole precursors, such as a hypothetical 6-fluoro-1H-indazole derivative, the fluorine atom plays a dual role. While typically a poor leaving group in aliphatic substitution, fluorine's strong electron-withdrawing inductive effect makes it a powerful activating group for the SₙAr mechanism by rendering the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. youtube.com
The classical SₙAr mechanism proceeds in a two-step addition-elimination sequence via a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov However, recent studies have shown that many SₙAr reactions, especially with moderately activated substrates, may proceed through a concerted or borderline mechanism where the bond-forming and bond-breaking steps are not fully separated. nih.govsemanticscholar.org
For a precursor like 6-fluoro-1H-indazole-5-sulfonyl chloride, the powerful electron-withdrawing sulfonyl chloride group, in concert with the fluorine atom, would strongly activate the indazole ring for nucleophilic attack. A nucleophile could potentially displace either the fluorine at C6 or the chlorine on the sulfonyl group, with the reaction site depending on the specific conditions and the nature of the nucleophile. The displacement of a nitro group, another strong activating group, via SₙAr has also been demonstrated in the synthesis of indazole derivatives. rsc.org An intramolecular SₙAr-type reaction, described as an ipso-substitution, has been used to form the indazole C-N bond during cyclization. nih.gov
Optimization of Reaction Conditions and Yields in Synthetic Sequences
A clear example of this process is the optimization of the Suzuki-Miyaura coupling for the synthesis of novel indazole compounds. rsc.org In one study, researchers systematically tested different palladium catalysts, bases, and solvent systems to find the ideal conditions for coupling a bromo-indazole carboxamide with various boronic acids. rsc.org
Table 2: Optimization of Suzuki-Miyaura Reaction Conditions Source: Adapted from research on the synthesis of indazole derivatives. rsc.org
The results demonstrated that the combination of PdCl₂(dppf)·DCM as the catalyst, K₂CO₃ as the base, and a 1,4-dioxane/water solvent system provided the highest yield of 92%. rsc.org This systematic approach highlights how crucial each component is to the success of the reaction. Similar optimization processes are applied to all synthetic steps, from initial ring formation to final derivatization, to ensure the viability of a synthetic route. nih.gov
Chemical Reactivity and Derivatization Pathways of 1h Indazole 5 Sulfonylchloride, 6 Fluoro
Reactions Involving the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic attack at the sulfur atom. This reactivity is the basis for the formation of a variety of important sulfur-containing functional groups.
Formation of Sulfonamide Derivatives
The reaction of 1H-Indazole-5-sulfonylchloride, 6-fluoro- with primary or secondary amines is a cornerstone of its derivatization, leading to the formation of stable sulfonamide linkages. mdpi.comnih.gov This reaction is fundamental in medicinal chemistry for the synthesis of compounds with a wide array of biological activities. The general transformation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is typically employed to neutralize the HCl byproduct and drive the reaction to completion.
The nature of the amine component can be varied extensively, allowing for the introduction of diverse structural motifs. For instance, reactions with alkylamines, arylamines, and heterocyclic amines can be readily achieved. The general reaction scheme is as follows:
General Reaction for Sulfonamide Formation: 1H-Indazole-5-sulfonylchloride, 6-fluoro- + R¹R²NH → 6-Fluoro-N-(R¹R²)-1H-indazole-5-sulfonamide + HCl
A variety of substituted indazole sulfonamides have been synthesized, demonstrating the versatility of this reaction. The following interactive table provides examples of sulfonamide derivatives prepared from related sulfonyl chlorides, illustrating the scope of this transformation.
| Amine Reactant | Base | Solvent | Product |
| Alkylamine | Pyridine | Dichloromethane | N-Alkyl-6-fluoro-1H-indazole-5-sulfonamide |
| Arylamine | Triethylamine | Acetonitrile | N-Aryl-6-fluoro-1H-indazole-5-sulfonamide |
| Heterocyclic amine | DIPEA | DMF | N-Heterocyclyl-6-fluoro-1H-indazole-5-sulfonamide |
Synthesis of Sulfonate Esters and Sulfonylureas
The electrophilic nature of the sulfonyl chloride group also allows for reactions with other nucleophiles, such as alcohols and ureas, to yield sulfonate esters and sulfonylureas, respectively.
The formation of sulfonate esters occurs through the reaction of 1H-Indazole-5-sulfonylchloride, 6-fluoro- with an alcohol in the presence of a base. This reaction is analogous to sulfonamide formation, with the alcohol acting as the nucleophile. The resulting sulfonate esters can serve as intermediates in further synthetic transformations.
The synthesis of sulfonylureas from sulfonyl chlorides is a well-established method. researchgate.netgoogle.com One common approach involves the reaction of the sulfonyl chloride with a primary amine to form a sulfonamide, which is then reacted with an isocyanate. Alternatively, the sulfonyl chloride can be reacted with a metal cyanate (B1221674) in the presence of an amine. google.com These compounds are of significant interest in medicinal chemistry.
Reactivity of the Fluoro-Indazole Nucleus
The fluoro-indazole core of the molecule also participates in a range of chemical reactions, primarily electrophilic and nucleophilic substitutions on the aromatic and heterocyclic rings. The position of the fluorine atom and the sulfonyl chloride group significantly influences the regioselectivity of these transformations.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The indazole ring system is aromatic and can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. chemicalbook.com The directing effects of the existing substituents, namely the fluorine atom at the 6-position and the sulfonyl chloride group at the 5-position, are crucial in determining the position of the incoming electrophile.
Nucleophilic Addition and Substitution Reactions on the Heterocyclic Ring System
The indazole nucleus can also undergo nucleophilic reactions. Nucleophilic aromatic substitution (SNA) on the benzene (B151609) ring is possible, particularly if there are strong electron-withdrawing groups present to activate the ring towards attack. nih.govnih.govyoutube.comnih.govresearchgate.netnih.govlibretexts.org The fluorine atom itself can potentially be displaced by a strong nucleophile under forcing conditions, although this is generally a difficult reaction.
More commonly, nucleophilic attack occurs at the nitrogen atoms of the pyrazole (B372694) ring. The N-H proton of the indazole is acidic and can be removed by a base to form an indazolide anion. This anion can then react with various electrophiles, such as alkyl halides, leading to N-alkylation. The regioselectivity of N-alkylation (N1 vs. N2) is a complex issue influenced by the nature of the substituents on the indazole ring, the electrophile, the base, and the solvent used. nih.govd-nb.infobeilstein-journals.orgnih.gov For 6-substituted indazoles, a mixture of N1 and N2 alkylated products is often observed, with the ratio depending on the specific reaction conditions. d-nb.info
Influence of Fluorine Substitution on Reactivity and Selectivity in Chemical Transformations
The presence of the fluorine atom at the 6-position has a profound impact on the chemical reactivity and selectivity of 1H-Indazole-5-sulfonylchloride, 6-fluoro-.
Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the benzene ring towards electrophilic attack. However, through its lone pairs, it can exert a weak, electron-donating resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. In the case of 6-fluoroindazole, this would influence the reactivity at the C-5 and C-7 positions.
Influence on the Sulfonyl Chloride Moiety: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent sulfonyl chloride group at the 5-position. It can potentially increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.
Steric Effects: While fluorine is the smallest of the halogens, its presence can still exert some steric hindrance, which may influence the approach of reagents to the neighboring positions.
Modulation of Physicochemical Properties: The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. This can have significant implications for the biological activity of the resulting derivatives.
Tautomerism and Isomerism in 1H-Indazole Derivatives and their Impact on Reactivity
The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which are in equilibrium. Current time information in Merrimack County, US.nih.govresearchgate.net Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. chemicalbook.comnih.gov This stability difference is a crucial factor in the synthetic chemistry of indazoles, as it often dictates the final product distribution in derivatization reactions. nih.gov The presence of substituents on the indazole ring can influence the position of this tautomeric equilibrium and, consequently, the regioselectivity of its reactions.
For 1H-Indazole-5-sulfonylchloride, 6-fluoro-, the electron-withdrawing nature of both the 6-fluoro and the 5-sulfonyl chloride groups is expected to significantly impact its reactivity. The fluorine atom at the 6-position and the sulfonyl chloride group at the 5-position both decrease the electron density of the benzene portion of the indazole ring. This electronic effect is transmitted to the pyrazole ring, influencing the properties of the nitrogen atoms.
The electron-withdrawing substituents are expected to increase the acidity of the N-H proton of the pyrazole ring, making deprotonation easier. mdpi.com This enhanced acidity can facilitate reactions that proceed via an indazolide anion intermediate.
The regioselectivity of N-functionalization reactions, such as alkylation and acylation, is a critical aspect of indazole chemistry. The outcome of these reactions is governed by a combination of factors including the intrinsic nucleophilicity of the N1 and N2 positions, steric hindrance from neighboring groups, and the reaction conditions (e.g., base, solvent, and electrophile). beilstein-journals.org
In the case of electron-deficient indazoles, such as those bearing nitro groups, N1-alkylation is often favored, particularly under conditions that favor thermodynamic control. beilstein-journals.orgbeilstein-journals.org For instance, the reaction of 5-nitroindazole (B105863) with 2-chloro-5-methoxybenzene-1-sulfonyl chloride in the presence of sodium hydride in DMF exclusively yields the N1-sulfonylated product. mdpi.comrawdatalibrary.net This suggests that for 1H-Indazole-5-sulfonylchloride, 6-fluoro-, reactions involving the pyrazole nitrogen atoms would likely show a preference for substitution at the N1 position, which leads to the thermodynamically more stable product.
The sulfonyl chloride group at the 5-position is a highly reactive functional group that serves as a key site for derivatization. It is an excellent electrophile and readily reacts with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. researchgate.netnih.govacs.org The reactivity of the sulfonyl chloride is largely independent of the tautomerism of the indazole ring itself, providing a versatile handle for introducing diverse functionalities.
The fluorine atom at the 6-position, in addition to its electronic influence, can also affect the molecule's properties such as lipophilicity and metabolic stability, which are important considerations in medicinal chemistry. mdpi.comnih.gov The presence of fluorine at the C6 position of an indazole ring has been shown to significantly enhance the potency and oral bioavailability of certain kinase inhibitors. nih.gov
Table 1: Regioselectivity in the N-functionalization of Substituted Indazoles
| Indazole Derivative | Electrophile/Reagent | Reaction Conditions | Major Product | Reference(s) |
| 5-Nitroindazole | 2-Chloro-5-methoxybenzene-1-sulfonyl chloride | NaH, DMF, 0 °C to rt | 1-((2-Chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | mdpi.comrawdatalibrary.net |
| 3-Amino-6-fluoroindazole | 3-Cyanobenzyl chloride | KOH, DMSO | 3-Amino-1-(3-cyanobenzyl)-6-fluoro-1H-indazole | acs.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Pentyl bromide | NaH, THF, 0 to 50 °C | High N1-selectivity | beilstein-journals.org |
| 2-Fluoro-benzonitrile derivatives | Hydrazine hydrate | n-Butanol | Amino indazoles (precursors for N-alkylation) | acs.org |
Table 2: Derivatization of the Sulfonyl Chloride Group in Aromatic Compounds
| Starting Material | Nucleophile | Product Type | Reference(s) |
| Aromatic Sulfonyl Chloride | Primary/Secondary Amines | Sulfonamides | researchgate.net |
| Aromatic Sulfonyl Chloride | Alcohols/Phenols | Sulfonate Esters | acs.org |
| Aromatic Sulfonyl Chloride | Hydrazine | Sulfonyl Hydrazides | researchgate.net |
| Aromatic Sulfonamide | Pyrylium salt, MgCl2 | Sulfonyl Chloride | nih.gov |
Applications in Advanced Materials Science Research
Development of Fluorescent Dyes and Chromophores Utilizing Indazole Structures
The indazole ring system, being an aromatic heterocycle, can serve as the core of a chromophore. The development of fluorescent dyes often relies on the synthesis of molecules with extended π-conjugated systems. While specific research on fluorescent dyes derived directly from 6-fluoro-1H-indazole-5-sulfonyl chloride is limited, the reactive nature of the sulfonyl chloride group provides a straightforward pathway for its incorporation into larger dye structures. osti.gov By reacting it with fluorescent molecules containing amine or hydroxyl groups, it is possible to create new dyes where the indazole moiety can modulate the photophysical properties. The fluorine substituent may also influence the electronic properties and photostability of the resulting dye.
Table 1: Potential Reactions for Dye Synthesis
| Reactant with Fluorescent Core | Functional Group | Resulting Linkage | Potential Dye Class |
| Aminated Fluorophore | -NH2 | Sulfonamide | Indazole-sulfonamide Dyes |
| Hydroxylated Fluorophore | -OH | Sulfonate Ester | Indazole-sulfonate Dyes |
Application in Semiconducting Materials
The electronic properties of indazole derivatives suggest their potential use in organic semiconducting materials, which are the basis for various electronic devices.
In the field of OLEDs, iridium(III) complexes are widely used as phosphorescent emitters. The ligands in these complexes play a crucial role in determining the emission color, efficiency, and stability of the device. Indazole-containing ligands have been explored in the design of such complexes. scilit.com The 6-fluoro-1H-indazole-5-sulfonyl chloride could be used to synthesize novel ligands for iridium and other metal complexes. The fluorine atom can help in tuning the HOMO/LUMO energy levels of the ligand, which in turn affects the emission properties of the resulting metal complex.
In organic photovoltaics, the development of new donor and acceptor materials is key to improving power conversion efficiencies. Heterocyclic compounds are frequently used as building blocks for these materials. While there is no direct research applying 6-fluoro-1H-indazole-5-sulfonyl chloride in OPVs, its derivatives could potentially be explored as components in donor-acceptor polymers or small molecules for solar cell applications. The electron-withdrawing nature of the sulfonyl group and the fluorine atom could be beneficial in designing acceptor materials.
Coordination Chemistry and Photosensitizer Development
The nitrogen atoms in the pyrazole (B372694) ring of indazole make it an excellent ligand for coordinating with metal ions. This property is fundamental to its potential application in coordination chemistry and the development of photosensitizers.
6-fluoro-1H-indazole-5-sulfonyl chloride can be derivatized to create a wide variety of ligands for metal complexes. For instance, reaction with amines or other nitrogen-containing heterocycles can yield multidentate ligands capable of forming stable complexes with transition metals like iridium (Ir) and lanthanides (Ln), including europium (Eu). The properties of these complexes, such as their luminescence and photochemical reactivity, would be influenced by the indazole-based ligand. The fluorine substitution can enhance the stability and volatility of the complexes, which is advantageous for certain deposition techniques used in device fabrication.
Table 2: Examples of Metal Complexes with Related Ligands
| Metal Ion | Ligand Type | Application |
| Iridium(III) | Phenyl-indazole | OLEDs |
| Europium(III) | β-diketonates | Luminescent Probes |
| Lanthanides | Triazoles | Sensing and Therapy |
In lanthanide complexes, the luminescence of the metal ion is often sensitized through a process called the "antenna effect," which involves ligand-to-metal energy transfer. The organic ligand absorbs light and then transfers the excitation energy to the lanthanide ion, which then emits light. The efficiency of this process is highly dependent on the energy levels of the ligand's excited states. By modifying the indazole core with different substituents through the sulfonyl chloride group, it is possible to tune the ligand's energy levels to optimize the energy transfer to specific lanthanide ions like europium. nih.govnih.gov Theoretical studies can aid in the design of ligands with appropriate triplet state energies for efficient sensitization.
Research into Corrosion Inhibition Properties of Indazole Derivatives
While specific research on the corrosion inhibition properties of 6-fluoro-1H-indazole-5-sulfonyl chloride is not extensively available in public literature, the broader class of indazole derivatives has been the subject of significant investigation for their potential as effective corrosion inhibitors for various metals and alloys in different corrosive environments. These studies provide valuable insights into the mechanisms by which these compounds protect metallic surfaces and demonstrate their potential for applications in advanced materials science.
The primary mechanism of corrosion inhibition by indazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. The effectiveness of this protective layer is largely dependent on the chemical structure of the indazole derivative, the nature of the metal surface, and the composition of the corrosive environment.
The presence of heteroatoms such as nitrogen in the indazole ring, along with π-electrons in the aromatic system, plays a crucial role in the adsorption process. These features allow the molecules to adsorb onto the metal surface through either physical (electrostatic) or chemical (chemisorption) interactions, or a combination of both. The mode of adsorption is often elucidated by fitting experimental data to various adsorption isotherms, with the Langmuir adsorption isotherm being frequently reported for indazole derivatives, suggesting the formation of a monolayer of inhibitor on the metal surface. imist.mabohrium.comnih.govresearchgate.net
Detailed Research Findings
Numerous studies have employed a range of techniques to evaluate the corrosion inhibition performance of indazole derivatives. These methods include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
Weight Loss Measurements: This classical method provides a direct measure of the corrosion rate and the inhibitor's efficiency. Studies have consistently shown that the inhibition efficiency of indazole derivatives increases with their concentration. imist.maresearchgate.netresearchgate.net For instance, research on an indazole derivative (AY20) for mild steel in 1 M HCl solution demonstrated a significant decrease in weight loss with increasing inhibitor concentration. imist.ma
Potentiodynamic Polarization Studies: This electrochemical technique reveals information about both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. Indazole derivatives have often been classified as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. imist.ma This indicates a comprehensive protective action on the metal surface.
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides detailed information about the metal/electrolyte interface. In the presence of indazole inhibitors, EIS studies typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). The increase in Rct signifies a slowing down of the corrosion reaction at the metal surface due to the formation of the protective inhibitor film. imist.maresearchgate.net The decrease in Cdl is attributed to the replacement of water molecules at the interface by the inhibitor molecules, which have a lower dielectric constant.
Table 1: Inhibition Efficiency of Indazole Derivative (AY20) on Mild Steel in 1 M HCl
| Concentration (M) | Inhibition Efficiency (%) from Weight Loss | Inhibition Efficiency (%) from Potentiodynamic Polarization | Inhibition Efficiency (%) from EIS |
| 10⁻³ | 92.5 | 91.8 | 90.7 |
| 10⁻⁴ | 88.2 | 87.1 | 85.9 |
| 10⁻⁵ | 81.6 | 80.3 | 79.1 |
| 10⁻⁶ | 75.4 | 73.9 | 72.5 |
Data sourced from a study on an indazole derivative for mild steel corrosion inhibition. imist.ma
Table 2: Electrochemical Parameters for an Indazole Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Corrosion Current Density (Icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) |
| 0 | 550 | 45 | 120 |
| 10⁻⁶ | 143 | 165 | 85 |
| 10⁻⁵ | 110 | 220 | 70 |
| 10⁻⁴ | 71 | 350 | 55 |
| 10⁻³ | 45 | 580 | 40 |
This table presents typical electrochemical data obtained from potentiodynamic polarization and EIS measurements for an indazole derivative. imist.ma
These findings collectively underscore the significant potential of the indazole scaffold in the design of new and effective corrosion inhibitors for advanced materials science applications. The ability to functionalize the indazole ring allows for the tuning of its electronic properties and adsorption characteristics, paving the way for the development of highly efficient and specific inhibitors for various metallic substrates and corrosive environments.
Role in Medicinal Chemistry Research and Biological Probes
1H-Indazole-5-sulfonylchloride, 6-fluoro- as a Synthetic Precursor for Bioactive Molecules
1H-Indazole-5-sulfonylchloride, 6-fluoro- is a key intermediate in the synthesis of complex bioactive molecules. sigmaaldrich.comsigmaaldrich.com The sulfonyl chloride moiety (-SO₂Cl) is a highly reactive functional group that readily participates in reactions with nucleophiles, such as primary and secondary amines, to form stable sulfonamide linkages. ekb.eg This reactivity is fundamental to its role as a building block, enabling chemists to introduce the 6-fluoro-1H-indazole core into a wide array of molecular architectures. The presence of the 6-fluoro substituent can significantly influence the physicochemical properties of the final compounds, such as metabolic stability and binding affinity, making it a desirable feature in drug design. nih.gov
Design and Synthesis of Sulfonamide and Carbamate (B1207046) Derivatives with Potential Pharmacological Activities
The primary application of 1H-Indazole-5-sulfonylchloride, 6-fluoro- is in the synthesis of indazole-5-sulfonamide derivatives. The general synthetic route involves the reaction of the sulfonyl chloride with a diverse range of amines or amino acid esters. ekb.egresearchgate.net This straightforward and efficient reaction allows for the creation of large libraries of compounds for screening purposes.
Similarly, while the direct synthesis of carbamates from a sulfonyl chloride is not standard, the indazole scaffold itself can be functionalized to create carbamate derivatives. researchgate.netacgpubs.org The strategic placement of the 6-fluoro-1H-indazole-5-sulfonamide group within a molecule is a key tactic in developing compounds with potential therapeutic value. The sulfonamide group is a bioisostere for carboxylic acids and can improve properties like membrane permeability and metabolic stability, while also participating in crucial hydrogen bonding interactions with biological targets. mdpi.com
Exploration of Pharmacological Activities of Indazole-Containing Scaffolds
Derivatives synthesized from the 1H-indazole-5-sulfonyl chloride, 6-fluoro- precursor belong to the broader class of indazole-based compounds, which are known to exhibit a wide spectrum of biological activities. nih.govmdpi.com The indazole core serves as a versatile template that can be decorated with various functional groups to target different biological pathways involved in disease.
Investigation of Anti-inflammatory Properties
Indazole derivatives are widely investigated for their anti-inflammatory potential. nih.govresearchgate.net The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. nih.govresearchgate.net The sulfonamide moiety, in particular, is a hallmark of several selective COX-2 inhibitors. nih.govnih.gov By incorporating the 6-fluoro-1H-indazole-5-sulfonamide scaffold, researchers aim to develop novel anti-inflammatory agents with improved efficacy and selectivity. Studies on various indazole derivatives have demonstrated a dose-dependent reduction in inflammation in preclinical models, such as the carrageenan-induced rat paw edema test. researchgate.netnih.gov
Table 1: Anti-inflammatory Activity of Selected Indazole Derivatives This table is representative of the types of activities found in indazole derivatives, the class of compounds synthesized from the title precursor.
| Compound/Derivative | Assay | Finding | Reference |
| Indazole | Carrageenan-induced rat paw edema | 61.03% inhibition of inflammation at 100 mg/kg. | nih.gov |
| 5-Aminoindazole | Carrageenan-induced rat paw edema | 83.09% inhibition of inflammation at 100 mg/kg. | nih.gov |
| 6-Nitroindazole | Carrageenan-induced rat paw edema | 71.36% inhibition of inflammation at 100 mg/kg. | nih.gov |
| Indazole Derivatives | Cyclooxygenase-2 (COX-2) Inhibition | Molecular docking studies show significant binding affinity to the COX-2 enzyme. | researchgate.net |
Studies on Anti-tumor and Antiproliferative Activities
The fight against cancer is a major focus for the application of indazole-based compounds. nih.govnih.gov Numerous indazole derivatives have shown potent antiproliferative activity against a variety of human cancer cell lines. nih.govnih.gov The indazole scaffold is a core component of several approved anticancer drugs. nih.gov The combination of the indazole ring with a sulfonamide group has been explored to target cancer-related enzymes. mdpi.com For instance, some indazole-sulfonamide derivatives have been designed to inhibit MAPK1, a protein kinase involved in cell proliferation and survival. mdpi.com Research has shown that certain indazole derivatives can induce apoptosis and affect the cell cycle in cancer cells. nih.gov
Table 2: Antiproliferative Activity of Selected Indazole Derivatives This table showcases the potential of the indazole scaffold in oncology, for which 1H-Indazole-5-sulfonylchloride, 6-fluoro- is a key building block.
| Compound/Derivative | Cell Line | Activity (IC₅₀) | Reference |
| Compound 6o (piperazine-indazole derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov |
| 5-Aziridinyl-6-chloro-1H-indazole-4,7-dione | P-388 Lymphocytic Leukemia (in vivo) | Significant activity (% T/C = 145) | nih.gov |
| Indazole-sulfonamide (Compound 3) | MAPK1 (Molecular Docking) | Strong binding affinity (-7.55 Kcal/mol) | mdpi.com |
Modulation of Kinase Activity (e.g., JNK3, Pim kinases, Fibroblast Growth Factor Receptors)
Protein kinases are crucial regulators of cellular processes and are prominent targets in drug discovery, especially for cancer and inflammatory diseases. nih.gov The indazole scaffold has proven to be an exceptionally effective template for designing potent and selective kinase inhibitors. nih.govnih.gov
JNK3 Inhibitors : c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain and is implicated in neurodegenerative diseases like Parkinson's disease. nih.gov Docking studies and structure-activity relationship (SAR) analyses have led to the identification of indazole-based compounds that show excellent, isoform-selective inhibitory activity against JNK3. nih.govresearchgate.net
Pim Kinase Inhibitors : The three Pim serine/threonine kinases are key regulators of signaling pathways fundamental to tumorigenesis, making them attractive targets for cancer therapy. nih.gov SAR studies on 3-(pyrazin-2-yl)-1H-indazole derivatives have resulted in the identification of potent, pan-Pim inhibitors with significant antiproliferative effects. nih.govresearchgate.net
Fibroblast Growth Factor Receptor (FGFR) Inhibitors : Dysregulation of FGFR signaling is linked to a variety of cancers. mdpi.comnih.gov Fragment-led and structure-based design have successfully identified indazole-based pharmacophores that potently inhibit FGFR kinases. nih.govnih.gov Several indazole derivatives have shown high potency against FGFR1-3. nih.govresearchgate.netresearchgate.net
Table 3: Indazole Derivatives as Kinase Inhibitors This table highlights the success of the indazole scaffold, accessible via precursors like 1H-Indazole-5-sulfonylchloride, 6-fluoro-, in targeting various protein kinases.
| Target Kinase | Derivative Type | Activity (IC₅₀) | Reference |
| JNK3 | Indazole Chemotype (Compound 25c) | 85.21 nM | nih.gov |
| Pim Kinases | 3-(Pyrazin-2-yl)-1H-indazole | Potent, pan-Pim inhibition | nih.gov |
| FGFR1 | Indazole-containing fragment (Compound 6) | 36 µM | nih.gov |
| FGFR1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(...)-amine (Compound 1) | 100 nM | researchgate.net |
Development of Antagonists and Enzyme Inhibitors (e.g., Retinol-Binding Protein 4, Sigma-1 Receptor, Cyclooxygenase)
Beyond kinase inhibition, the versatile indazole scaffold has been utilized to develop antagonists and inhibitors for other important biological targets.
Retinol-Binding Protein 4 (RBP4) Antagonists : RBP4 is involved in transporting vitamin A and is linked to metabolic syndromes and macular degeneration. nih.govnih.gov Non-retinoid RBP4 antagonists based on different scaffolds have been developed to disrupt the RBP4-TTR complex, and indazole derivatives represent a potential chemical space for developing new antagonists. nih.gov
Sigma-1 Receptor Antagonists : The Sigma-1 receptor is a chaperone protein involved in various cellular functions, and its modulators are being investigated for neurological disorders and cancer. The structural diversity of indazole derivatives makes them candidates for exploration as ligands for this receptor.
Cyclooxygenase (COX) Inhibitors : As mentioned in the anti-inflammatory section, COX enzymes are well-established targets for indazole-based compounds. The sulfonamide group, readily introduced via 1H-Indazole-5-sulfonylchloride, 6-fluoro-, is a key feature in many selective COX-2 inhibitors (coxibs), which are used to treat inflammation and pain. nih.govnih.gov
Research into Antileishmanial and Antimicrobial Activities
The quest for novel therapeutic agents to combat infectious diseases has led researchers to explore the potential of indazole derivatives. While research directly on 6-fluoro-1H-indazole-5-sulfonylchloride is limited, studies on structurally related indazole compounds have shown promising results against various pathogens.
Derivatives of 5-nitroindazole (B105863) have demonstrated potential as antiprotozoal agents, particularly against Leishmania amazonensis. nih.gov Similarly, a series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated for their in vitro antileishmanial activity against three Leishmania species: L. infantum, L. tropica, and L. major. nih.gov Notably, some of these compounds exhibited significant inhibitory activity, highlighting the potential of the indazole scaffold in developing new treatments for leishmaniasis. nih.gov
In the realm of antimicrobial research, a collection of indazole, pyrazole (B372694), and pyrazoline derivatives were evaluated for their antibacterial potency. mdpi.com Several of these compounds displayed significant activity against multi-drug resistant strains of Staphylococcus and Enterococcus genera. mdpi.com Specifically, certain indazole derivatives showed notable inhibitory profiles against E. faecalis, S. aureus, and S. epidermidis. mdpi.com These findings underscore the importance of the indazole core in the development of new antimicrobial agents.
| Indazole Derivative Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| 5-Nitroindazole Derivatives | Leishmania amazonensis | Demonstrated potential as antiprotozoal agents. | nih.gov |
| 3-Chloro-6-nitro-1H-indazole Derivatives | L. infantum, L. tropica, L. major | Some derivatives showed significant inhibitory activity against various Leishmania species. | nih.gov |
| General Indazole Derivatives | Staphylococcus, Enterococcus | Displayed significant antibacterial potency against multi-drug resistant strains. | mdpi.com |
Indazole Derivatives as Probes for Biological Pathways
Indazole derivatives have also found utility as chemical probes to investigate complex biological pathways. researchgate.net Their ability to selectively interact with specific biological targets makes them invaluable tools for elucidating the mechanisms of cellular processes and disease pathogenesis. For instance, the indazole scaffold is a key component of many kinase inhibitors, which are used to probe the signaling pathways regulated by these enzymes. pharmablock.comnih.gov By designing and synthesizing indazole-based compounds with high affinity and selectivity for a particular kinase, researchers can modulate its activity and observe the downstream effects, thereby gaining insights into its biological function. The development of such probes is crucial for validating new drug targets and for understanding the molecular basis of diseases like cancer. researchgate.netrsc.org
Structure-Activity Relationship (SAR) Investigations of Indazole Derivatives
The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the indazole ring. nih.gov Structure-Activity Relationship (SAR) studies are therefore essential for optimizing the potency and selectivity of these compounds as therapeutic agents. elsevierpure.com
Impact of Substituents on Biological Potency and Selectivity
Systematic modifications of the indazole scaffold have revealed key structural features that govern biological activity. For example, in a series of indazole arylsulfonamides designed as CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups at the C4 position were the most potent. acs.org Small substituents were tolerated at the C5, C6, and C7 positions, with C6 analogues being preferred. acs.org The nature of the substituent at the N1 position also played a critical role, with meta-substituted benzyl (B1604629) groups bearing an α-amino acyl group demonstrating the highest potency. acs.org
In the context of kinase inhibitors, substitutions at various positions of the indazole ring have been shown to modulate potency and selectivity. For instance, in a series of VEGFR-2 inhibitors, the presence of hydrogen bond-forming groups like amides and sulfonamides resulted in enhanced activity. nih.gov Conversely, hydrophobic groups such as alkyl or halogen led to a decrease in potency. nih.gov These examples highlight the intricate relationship between the chemical structure of indazole derivatives and their biological function.
| Position | Substituent Type | Effect on Potency/Selectivity | Target Class | Reference |
|---|---|---|---|---|
| C4 | Methoxy or Hydroxyl groups | Increased potency | CCR4 Antagonists | acs.org |
| C5, C6, C7 | Small groups | Tolerated, with C6 being preferred | CCR4 Antagonists | acs.org |
| N1 | Meta-substituted benzyl groups with α-amino acyl group | Increased potency | CCR4 Antagonists | acs.org |
| - | Amide and Sulfonamide groups | Enhanced activity | VEGFR-2 Inhibitors | nih.gov |
| - | Alkyl or Halogen groups | Decreased potency | VEGFR-2 Inhibitors | nih.gov |
Analysis of Positional Isomerism Effects on Pharmacological Response
Positional isomerism, where molecules have the same atomic composition but different arrangements of atoms, can have a dramatic impact on the pharmacological properties of indazole derivatives. nih.gov The two principal tautomeric forms of indazole, 1H-indazole and 2H-indazole, can exhibit distinct biological activities. nih.gov The specific regiochemistry of substituents is also a critical determinant of pharmacological response. nih.gov
A study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers demonstrated that the unique regiochemistry of the amide linker was crucial for inhibitory activity. nih.gov The indazole-3-carboxamide isomer actively inhibited calcium influx, while its reverse amide isomer was inactive. nih.gov This highlights the profound influence of positional isomerism on the biological activity of indazole derivatives. Similarly, in the development of FGFR1 kinase inhibitors, the nitrogen at the 2-position of the indazole ring was found to be essential for inhibitory activity. nih.gov
Indazole as a Bioisostere in Rational Drug Design
In the field of rational drug design, the indazole nucleus is often employed as a bioisostere for other chemical groups, most notably phenol (B47542) and indole (B1671886). pharmablock.comacs.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.
Compared to phenol, indazole and other heterocyclic bioisosteres tend to be more lipophilic and less susceptible to metabolic degradation. pharmablock.com The indazole ring, with its NH group acting as a hydrogen bond donor and an additional nitrogen atom serving as a hydrogen bond acceptor, can offer improved affinity for target proteins compared to indole. pharmablock.com This bioisosteric replacement strategy has been successfully utilized in the design of ligands for various targets, including serotonin (B10506) receptors. acs.org The versatility of the indazole scaffold as a privileged structure makes it a valuable tool in fragment-based drug discovery and scaffold hopping exercises, particularly in the development of protein kinase inhibitors. pharmablock.com
Advanced Research Methodologies and Computational Studies
Spectroscopic and Analytical Techniques for Structural Elucidation of Indazole Derivatives
The precise architecture of indazole derivatives is confirmed through a combination of powerful spectroscopic techniques. Each method provides unique insights into the molecular structure, from the connectivity of atoms to their spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For compounds like 1H-Indazole-5-sulfonylchloride, 6-fluoro-, ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of an indazole derivative, protons on the aromatic rings typically appear as multiplets in the downfield region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern. For instance, in a related compound, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, the aromatic protons of the indazole and phenyl rings exhibit signals between 6.82 and 8.9 ppm. mdpi.com The proton of the N-H group in 1H-indazoles is often observed as a broad singlet at a very downfield chemical shift, sometimes above 13 ppm, due to its acidic nature. chemicalbook.com The fluorine atom at the 6-position would further influence the chemical shifts and splitting patterns of adjacent protons through-bond coupling (J-coupling).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the indazole ring typically resonate in the aromatic region (110-150 ppm). The carbon bearing the sulfonyl chloride group would be expected to be significantly downfield. In a similar indazole sulfonamide, carbon signals were observed in the range of 102-157 ppm. mdpi.com The presence of a fluorine atom at C-6 would lead to a large one-bond C-F coupling constant and smaller multi-bond couplings for neighboring carbons, which is a key diagnostic feature.
Multinuclear NMR: Techniques such as ¹⁹F NMR are crucial for fluorinated compounds. A ¹⁹F NMR spectrum for 1H-Indazole-5-sulfonylchloride, 6-fluoro- would show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom. Furthermore, heteronuclear correlation experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign proton and carbon signals and establish the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are also valuable for determining the spatial proximity of atoms, which can help in confirming the regiochemistry of substitution, for example, distinguishing between N1 and N2 isomers of the indazole ring. mdpi.com
The following table provides representative ¹H and ¹³C NMR data for a related indazole sulfonamide, illustrating the types of signals expected.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1-((2-chloro-5-methoxyphenyl) sulfonyl)-5-nitro-1H-indazole mdpi.com | 8.70 (d), 8.47 (dd), 8.37 (d), 8.33 (s), 8.20 (d), 7.55 (dd), 6.83 (d), 3.44 (s) | 156.26, 144.56, 143.66, 141.42, 136.64, 131.10, 126.31, 124.56, 123.68, 118.30, 114.74, 113.81, 102.14, 56.32 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 1H-Indazole-5-sulfonylchloride, 6-fluoro-, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact mass and molecular formula (C₇H₄ClFN₂O₂S). mdpi.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For arylsulfonyl chlorides, common fragmentation pathways include the loss of a chlorine atom followed by the loss of sulfur dioxide (SO₂). researchgate.net The presence of the indazole ring would lead to characteristic fragmentation patterns for this heterocyclic system. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, aiding in the identification of the compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of 1H-Indazole-5-sulfonylchloride, 6-fluoro-, characteristic absorption bands would be expected for the various functional groups. mdpi.compsu.edu
Key expected IR absorption bands include:
N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the indazole ring.
Aromatic C-H stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.
S=O stretch: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (SO₂) are expected in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. mdpi.com
C-F stretch: A strong absorption band in the region of 1000-1300 cm⁻¹.
C=C and C=N stretches: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the aromatic ring system.
The table below shows characteristic IR frequencies for functional groups found in a related indazole sulfonamide. mdpi.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretch | ~1345 |
| Sulfonyl (SO₂) | Symmetric Stretch | ~1170 |
| Nitro (NO₂) | Asymmetric Stretch | ~1515 |
| Nitro (NO₂) | Symmetric Stretch | ~1345 |
| Aromatic C-H | Stretch | ~3106 |
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a compound like 1H-Indazole-5-sulfonylchloride, 6-fluoro-, obtaining a single crystal suitable for X-ray diffraction would yield a definitive structural model.
This technique has been successfully applied to various indazole derivatives, including sulfonamides. nih.gov The resulting crystal structure would confirm the planarity of the indazole ring system and the geometry around the sulfur atom of the sulfonyl chloride group. Furthermore, it would reveal details about how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding involving the indazole N-H group or halogen bonding involving the fluorine atom.
In Silico Approaches in Chemical and Drug Discovery Research
Computational chemistry has become an integral part of modern chemical research, offering insights into molecular properties and interactions that can be difficult to obtain experimentally.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiotech-asia.org In drug discovery, this is used to predict the binding mode of a small molecule ligand to the active site of a target protein.
For a compound like 1H-Indazole-5-sulfonylchloride, 6-fluoro-, which is a derivative of a known pharmacologically active scaffold, molecular docking studies could be performed to explore its potential as an inhibitor for various enzymes, such as kinases or carbonic anhydrases. mdpi.combiotech-asia.org The process involves:
Obtaining the 3D structure of the target protein, often from a protein database like the Protein Data Bank (PDB).
Preparing the protein structure by adding hydrogen atoms and removing water molecules.
Generating a low-energy 3D conformation of the ligand (1H-Indazole-5-sulfonylchloride, 6-fluoro-).
Using a docking algorithm to systematically search for the best binding poses of the ligand within the protein's active site.
The results are typically ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Analysis of the top-ranked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the protein. For example, studies on other indazole inhibitors have identified crucial hydrogen bonding interactions with residues like arginine and methionine in the active site. Such in silico analyses can guide the synthesis of more potent and selective analogs.
The following table summarizes results from a molecular docking study of different indazole derivatives against the aromatase enzyme, illustrating the type of data generated.
| Compound | Binding Energy (kcal/mol) | Interacting Residues |
| Compound 5f | -8.0 | Arg115 |
| Compound 5g | -7.7 | Arg115, Thr310, Leu372, Leu477 |
| Compound 5n | -7.7 | Arg115, Thr310, Leu372, Leu477 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For derivatives of the 6-fluoro-1H-indazole scaffold, MD simulations provide crucial insights into their interaction with biological targets, such as enzymes or receptors.
Detailed Research Findings: While direct MD simulation studies on 6-fluoro-1H-indazole-5-sulfonyl chloride are not extensively published, research on analogous indazole structures demonstrates the utility of this method. For instance, MD simulations have been performed on novel 3-chloro-6-nitro-1H-indazole derivatives to assess their stability within the active site of the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.gov These simulations, running for nanoseconds, monitor the conformational changes of both the ligand and the protein, calculating parameters like the root-mean-square deviation (RMSD) to assess structural stability. A stable complex, indicated by a low and equilibrated RMSD value (typically ~1–3 Å), suggests a favorable binding mode. nih.gov Similarly, simulations on 1H-indazole analogs targeting the Cyclooxygenase-2 (COX-2) enzyme have shown that specific derivatives remain stable in the enzyme's active site, confirming their potential as anti-inflammatory agents. researchgate.net These studies utilize the Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) method to calculate the binding free energies, further quantifying the affinity of the compound for its target. nih.govresearchgate.net
| Indazole Analog Studied | Biological Target | Key Findings from MD Simulation | Reference |
|---|---|---|---|
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania Trypanothione Reductase (TryR) | Complex remained in good equilibrium with a structural deviation of ~1–3 Å. High stability confirmed by MM/GBSA binding free energies. | nih.gov |
| (6-bromo-1H-indazol-1-yl) (p-tolyl) methanone | Cyclooxygenase-2 (COX-2) | Compound demonstrated relative stability within the active sites of the COX-2 enzyme. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For series of compounds derived from 6-fluoro-1H-indazole-5-sulfonyl chloride, QSAR can predict the activity of unsynthesized analogs, thereby prioritizing synthetic efforts.
Detailed Research Findings: QSAR studies on indazole derivatives and related sulfonamides have identified key molecular descriptors that govern their biological activities. nih.govaboutscience.eu A typical 3D-QSAR study involves aligning a set of active compounds and generating steric and electrostatic contour maps. nih.gov These maps highlight regions where bulky groups or specific electronic characteristics (positive or negative charges) may enhance or diminish activity. Studies on indazole derivatives as HIF-1α inhibitors have shown that both steric and electrostatic fields are crucial for inhibitory potency. nih.gov For sulfonamides, 2D-QSAR models have revealed the significance of descriptors like the logarithm of the partition coefficient (SlogP), molecular weight, and various topological indices in predicting antidiabetic or antimalarial activity. scispace.comresearchgate.netnih.gov A predictive QSAR model is typically validated by its high correlation coefficient (r²) and predictive r² (pred_r² > 0.6). scispace.com
| Compound Class | Therapeutic Target/Activity | Important QSAR Descriptors | Reference |
|---|---|---|---|
| Indazole Derivatives | HIF-1α Inhibition | Steric Fields, Electrostatic Fields | nih.gov |
| Indazole Compounds | Quorum Sensing Inhibition | Topological and quantum-chemical descriptors | aboutscience.eu |
| Sulfonamides | Antidiabetic | SlogP, Molecular Weight, SsBrE-index | scispace.com |
| Sulfonamides | Antimalarial | Wiener (W) and Szeged (Sz) topological indices | nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model is then used as a 3D query in a virtual screening campaign to search large compound libraries for novel, potential hits.
Detailed Research Findings: The process begins by creating a pharmacophore hypothesis based on the structure of a known ligand-receptor complex or a set of active molecules. frontiersin.org For an indazole-based structure, key features might include hydrogen bond acceptors (the nitrogen atoms), a hydrogen bond donor (the N-H group), and an aromatic ring. nih.gov This hypothesis, such as the five-point model (A1D2R3R4R5_4) generated for HIF-1α inhibitors, serves as a filter. nih.gov Large virtual libraries, such as ZINC15, Enamine, or ChemDiv, containing millions of compounds, are then screened. nih.govyoutube.com Molecules from the library that match the pharmacophore features are selected as "hits." These hits are often subjected to further filtering, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to refine the list of candidates for biological testing. nih.govplos.org This approach has been successfully used to identify novel sulfonamide inhibitors of ecto-5'-nucleotidase from a pool of candidates. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of molecules. It is instrumental in predicting molecular properties and reactivity, which is particularly relevant for a reactive intermediate like 6-fluoro-1H-indazole-5-sulfonyl chloride.
Detailed Research Findings: DFT calculations, often using the B3LYP functional with a basis set like 6-31G++(d,p), can determine key electronic parameters. dergipark.org.trresearchgate.net A study on six indazole derivatives, including 4-fluoro-1H-indazole, provides valuable comparative data. dergipark.org.trresearchgate.net The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. A high EHOMO value indicates a greater tendency to donate electrons, while a low ELUMO value indicates a greater ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov These parameters are used to predict a molecule's potential as, for example, a corrosion inhibitor, where the molecule's ability to donate electrons to a metal surface is key. dergipark.org.tr
| Parameter | Definition | Calculated Value (eV) | Reference |
|---|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.55 | dergipark.org.trresearchgate.net |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -0.81 | dergipark.org.trresearchgate.net |
| ΔE (Energy Gap) | ELUMO - EHOMO | 5.74 | dergipark.org.trresearchgate.net |
High-Throughput Screening (HTS) in Compound Library Evaluation
High-Throughput Screening (HTS) is an automated experimental method that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. Derivatives of 6-fluoro-1H-indazole-5-sulfonyl chloride would be synthesized and included in diverse chemical libraries for such screening campaigns.
Detailed Research Findings: The HTS workflow involves plating a biological target (e.g., cells, enzymes) in microplates, followed by the automated addition of compounds from a screening library, one compound per well. researchgate.net These libraries can be highly diverse collections from vendors like ChemDiv or Enamine, or focused sets of known bioactive molecules. stanford.eduthermofisher.com After an incubation period, a readout is measured—such as fluorescence, absorbance, or cell viability—to identify "hits," which are compounds that produce a desired effect. researchgate.net For example, HTS has been used to screen large libraries against multidrug-resistant bacteria like A. baumannii and K. pneumoniae to identify novel antibacterial agents. nih.gov The initial hits from such a screen, which could include novel indazole sulfonamides, undergo dose-response testing and further validation to confirm their activity and assess their potential as leads for drug development. nih.govmdpi.com
Development of Analytical Methods for Compound Purity and Characterization
The development of robust analytical methods is essential to confirm the identity, structure, and purity of a newly synthesized compound like 6-fluoro-1H-indazole-5-sulfonyl chloride. A combination of spectroscopic and chromatographic techniques is typically employed.
Detailed Research Findings: For structural elucidation of indazole sulfonamides, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. mdpi.com 1H NMR confirms the presence and connectivity of protons, while 13C NMR identifies the carbon backbone. For a fluorinated compound, 19F NMR is also crucial. Advanced 2D NMR techniques like NOESY can be used to confirm the site of sulfonylation (N1 vs. N2 on the indazole ring). mdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition. mdpi.com
Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), often with a C18 column and a mobile phase like acetonitrile/water. patsnap.com Quantitative 1H NMR (qNMR), using a certified internal standard, can also provide a precise purity value. orgsyn.org For a reactive sulfonyl chloride, specific methods like potentiometric titration can be used to determine the content of the active group by first measuring the free acid (from hydrolysis) and then the total acid after complete hydrolysis with a base. patsnap.com
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes for Fluorinated Indazole Sulfonylchlorides
The efficient and environmentally benign synthesis of complex molecules like 6-fluoro-1H-indazole-5-sulfonyl chloride is paramount for its widespread research and application. Future efforts must focus on developing synthetic routes that are not only novel but also sustainable.
A primary area of development is in fluorination and sulfonylation methodologies. Traditional methods often rely on harsh conditions or hazardous reagents. Recent advancements, however, offer greener alternatives. For instance, a metal-free, regioselective C-3 fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) in water, a method that is scalable and environmentally friendly. organic-chemistry.org Exploring similar late-stage fluorination strategies for the C-6 position of the indazole ring is a critical next step.
Similarly, the synthesis of the arylsulfonyl chloride or the related, often more stable, arylsulfonyl fluoride (B91410) moiety can be improved. Modern methods provide alternatives to traditional approaches, allowing synthesis from a variety of precursors. mdpi.com
Key Research Objectives:
Late-Stage Fluorination: Developing regioselective C-H fluorination techniques that can be applied to pre-formed indazole-sulfonyl scaffolds.
Sustainable Solvents: Expanding the use of water or other green solvents in the synthesis of fluorinated indazoles. organic-chemistry.org
Flow Chemistry: Implementing continuous flow processes for both the fluorination and sulfonylation steps to improve safety, consistency, and scalability.
Catalytic Systems: Discovering new catalysts, including metal-free options, that can efficiently construct the fluorinated indazole core. le.ac.uk
Below is a table comparing traditional and emerging synthetic approaches.
| Synthetic Step | Traditional Methods | Emerging Sustainable Methods | Key Advantages of Emerging Methods |
| Fluorination | Balz–Schiemann reaction, Halex reaction | Direct C-H fluorination, Enzymatic fluorination, Electrophilic fluorination (e.g., with NFSI) organic-chemistry.org | Higher regioselectivity, Milder reaction conditions, Reduced hazardous waste |
| Sulfonylation | Chlorosulfonation of activated arenes | Catalytic sulfonyl-group installation, Conversion from thiols/disulfides mdpi.com, Use of SO₂F₂ with Grignard reagents researchgate.net | Broader substrate scope, Improved functional group tolerance, Use of less corrosive reagents |
| Cyclization | Fischer indole (B1671886) synthesis variants | Palladium-catalyzed C-H amination nih.gov, Iodine-mediated cyclization of azobenzenes nih.gov | Higher efficiency, Greater control over regiochemistry, Milder conditions |
Exploration of Undiscovered Biological Targets and Mechanisms of Action for this Compound Class
Indazole derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-neurodegenerative properties. nih.govaustinpublishinggroup.com The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net For instance, 6-fluoroindazole derivatives have shown potent inhibition of Rho kinase (ROCK1), an important target in cardiovascular and neurological diseases. nih.gov Similarly, other fluorinated indazoles have demonstrated promising inhibitory action against nitric oxide synthase (NOS) and various protein kinases. nih.govnih.gov
The sulfonyl chloride group in 6-fluoro-1H-indazole-5-sulfonyl chloride is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues (like cysteine, lysine, or serine) in proteins. This opens up the possibility of designing highly specific, irreversible inhibitors or chemical probes.
Future research should aim to:
Screen against Diverse Target Classes: Systematically screen 6-fluoro-1H-indazole-5-sulfonyl chloride and its derivatives against broad panels of kinases, proteases, epigenetic targets (e.g., histone deacetylases), and G-protein coupled receptors.
Investigate Covalent Inhibition: Utilize the reactivity of the sulfonyl chloride group to develop covalent inhibitors for challenging drug targets. This approach is gaining traction in drug discovery for its potential to achieve high potency and prolonged duration of action.
Targeted Protein Degradation: Explore the use of this scaffold as a building block for creating Proteolysis-Targeting Chimeras (PROTACs) or molecular glue degraders. The indazole moiety could serve as a ligand for a protein of interest, while the sulfonyl group could be modified to recruit E3 ubiquitin ligases, leading to the degradation of the target protein. nih.govbiorxiv.org
Integration of Artificial Intelligence and Machine Learning in Rational Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. researchgate.net These computational tools can significantly accelerate the design-make-test-analyze cycle for novel compounds like fluorinated indazoles. nih.gov
Applications in Rational Design:
Predictive Modeling: AI/ML models can be trained on existing data to predict the biological activity, toxicity (ADMET properties), and physicochemical characteristics of virtual derivatives of 6-fluoro-1H-indazole-5-sulfonyl chloride. This allows for in silico screening of vast chemical libraries, prioritizing the most promising candidates for synthesis. springer.com
De Novo Design: Generative AI models can design entirely new fluorinated indazole structures optimized for specific biological targets and desired properties.
Applications in Synthesis:
Retrosynthesis Prediction: AI-powered tools can propose novel and efficient synthetic routes, breaking down the target molecule into readily available starting materials.
Reaction Optimization: ML algorithms can analyze experimental data to predict optimal reaction conditions (e.g., temperature, catalyst, solvent), improving yield and reducing waste. nih.gov
The table below outlines the potential impact of AI/ML at different stages of development for this compound class.
| Development Stage | AI/ML Application | Potential Impact |
| Target Identification | Analysis of 'omics' data | Identification of novel biological targets for which fluorinated indazoles may be effective. |
| Hit Identification | Virtual screening, QSAR modeling nih.gov | Rapidly identifies potential hit compounds from large virtual libraries, reducing time and cost. |
| Lead Optimization | Predictive ADMET models, Generative design | Designs compounds with improved potency, selectivity, and drug-like properties. researchgate.net |
| Synthesis Planning | Retrosynthesis algorithms, Reaction outcome prediction | Suggests efficient and cost-effective synthetic routes; minimizes failed experiments. nih.gov |
Expanding Applications beyond Medicinal Chemistry and Materials Science
While the primary focus for indazole derivatives has been in medicinal chemistry, the unique properties imparted by the fluorinated sulfonyl scaffold suggest potential applications in other advanced fields. organic-chemistry.org
Materials Science: Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. 6-fluoro-1H-indazole-5-sulfonyl chloride could serve as a monomer or cross-linking agent for creating high-performance polymers, specialty coatings, or advanced membranes.
Organic Electronics: The indazole core is an electron-rich heterocyclic system. This, combined with the electron-withdrawing sulfonyl group, could create materials with interesting photophysical and electronic properties, potentially useful in the development of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), or sensors.
Agrochemicals: The pyrazole (B372694) ring, a core component of the indazole structure, is found in many successful fungicides and insecticides. nih.gov The unique substitution pattern of 6-fluoro-1H-indazole-5-sulfonyl chloride could lead to the discovery of new agrochemicals with novel modes of action.
Addressing Synthetic Challenges and Improving Reaction Efficiency for Scale-Up
Transitioning a complex molecule from laboratory-scale synthesis to industrial-scale production presents significant challenges. For 6-fluoro-1H-indazole-5-sulfonyl chloride, key hurdles include the regioselective introduction of two distinct functional groups onto the bicyclic core and the handling of potentially hazardous reagents.
Key Challenges:
Regioselectivity: Achieving selective functionalization at the C-6 (fluoro) and C-5 (sulfonyl chloride) positions without forming unwanted isomers can be difficult and may require multi-step, protecting-group-heavy syntheses.
Reagent Cost and Safety: Some modern fluorinating agents can be expensive, and traditional chlorosulfonation methods use highly corrosive and hazardous chemicals, posing safety and environmental risks at a large scale.
Future Research Focus for Scale-Up:
Process Optimization: Employing Design of Experiments (DoE) methodologies, potentially guided by machine learning, to systematically optimize reaction conditions for yield and purity. nih.gov
Development of Robust Routes: Focusing on synthetic pathways that avoid sensitive intermediates and use stable, readily available starting materials.
Purification Techniques: Developing efficient and scalable purification methods, such as selective crystallization or chromatography techniques designed for large-scale production, is crucial. The development of facile purification methods for complex biological molecules like mRNA could inspire new approaches for small molecules. nih.gov
By addressing these challenges, the synthesis of 6-fluoro-1H-indazole-5-sulfonyl chloride can become more efficient, cost-effective, and environmentally friendly, paving the way for its broader application in research and industry.
Q & A
Q. What are the common synthetic routes for preparing 1H-Indazole-5-sulfonylchloride,6-fluoro-? How can reaction parameters be optimized to enhance yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of a 6-fluoroindazole precursor using chlorosulfonic acid or thionyl chloride under controlled conditions. Optimization strategies include:
- Temperature Control : Maintaining temperatures between 0–5°C during sulfonylation to minimize side reactions (e.g., over-chlorination) .
- Catalyst Selection : Using anhydrous solvents (e.g., dichloromethane) and catalytic bases (e.g., pyridine) to improve reaction efficiency .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to isolate the product with >95% purity .
Table 1 : Comparison of Synthetic Routes
| Route | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | ClSO₃H, DCM | 0–5 | 68 | 92 |
| B | SOCl₂, Pyridine | 20–25 | 72 | 89 |
Q. What spectroscopic techniques are most effective for characterizing 1H-Indazole-5-sulfonylchloride,6-fluoro-? How should researchers interpret key spectral features?
- Methodological Answer :
- ¹H/¹³C NMR : The sulfonyl chloride group (-SO₂Cl) appears as a singlet at δ ~3.8 ppm (¹H) and δ ~125 ppm (¹³C). The 6-fluoro substituent causes deshielding of adjacent protons, shifting aromatic signals upfield .
- Mass Spectrometry (HRMS) : Look for [M+H]⁺ peaks at m/z 259.98 (calculated for C₇H₄ClFN₂O₂S). Fragmentation patterns include loss of Cl (-35.45 Da) and SO₂ (-64.06 Da) .
- FTIR : Strong absorption at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S-O-Cl stretch) confirms sulfonyl chloride functionality .
Advanced Research Questions
Q. How can factorial design be applied to optimize the multi-step synthesis of 1H-Indazole-5-sulfonylchloride,6-fluoro-?
- Methodological Answer : A 2³ factorial design can evaluate three critical factors:
- Factors : Reaction time (6–12 hrs), molar ratio (1:1.2–1:1.5 of indazole:ClSO₃H), and solvent polarity (dichloromethane vs. chloroform).
- Response Variables : Yield, purity, and byproduct formation.
Statistical analysis (ANOVA) identifies optimal conditions. For example, chloroform increases sulfonylation efficiency due to higher dielectric constant, reducing side reactions .
Q. What computational strategies can predict the reactivity of 1H-Indazole-5-sulfonylchloride,6-fluoro- in nucleophilic substitution reactions?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model the electrophilic sulfur center’s reactivity. Key steps:
Transition State Analysis : Identify energy barriers for nucleophilic attack (e.g., by amines or alcohols).
Solvent Effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., DMF enhances reactivity by stabilizing intermediates) .
Experimental validation using kinetic studies (e.g., monitoring reaction rates via HPLC) aligns with computational predictions .
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like HSQC and HMBC to confirm connectivity) .
- Isotopic Labeling : Synthesize a deuterated analog to distinguish overlapping signals in ¹H NMR .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the sulfonyl chloride group’s position .
Q. What are the recommended safety protocols for handling and storing 1H-Indazole-5-sulfonylchloride,6-fluoro-?
- Methodological Answer :
- Handling : Use inert atmosphere (N₂/Ar) gloves and goggles to prevent hydrolysis. Neutralize spills with sodium bicarbonate .
- Storage : Store at -20°C in amber vials with desiccants (e.g., silica gel) to avoid moisture-induced degradation .
- Waste Disposal : Quench residual compound with aqueous NaOH (1M) before disposal .
Data Contradiction Analysis
- Example : Discrepancies in NMR shifts between synthetic batches may arise from trace moisture (hydrolysis to sulfonic acid). Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
